![molecular formula C20H33N3O2 B14676613 Ethyl 4-{4-[(1e)-3,3-dibutyltriaz-1-en-1-yl]phenyl}butanoate CAS No. 34153-46-3](/img/structure/B14676613.png)
Ethyl 4-{4-[(1e)-3,3-dibutyltriaz-1-en-1-yl]phenyl}butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-{4-[(1e)-3,3-dibutyltriaz-1-en-1-yl]phenyl}butanoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a complex structure with a triazene group, which is known for its applications in various chemical reactions and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{4-[(1e)-3,3-dibutyltriaz-1-en-1-yl]phenyl}butanoate typically involves a multi-step process:
Formation of the Triazene Group: The triazene group can be synthesized through the reaction of an amine with nitrous acid, followed by the addition of a butyl group.
Esterification: The esterification process involves the reaction of a carboxylic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 4-{4-[(1e)-3,3-dibutyltriaz-1-en-1-yl]phenyl}butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The triazene group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Ethyl 4-{4-[(1e)-3,3-dibutyltriaz-1-en-1-yl]phenyl}butanoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavoring agents, and other industrial chemicals.
作用機序
The mechanism of action of Ethyl 4-{4-[(1e)-3,3-dibutyltriaz-1-en-1-yl]phenyl}butanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, affecting their function.
Pathways Involved: It can influence various biochemical pathways, including those related to metabolism, signal transduction, and cellular regulation.
類似化合物との比較
Ethyl 4-{4-[(1e)-3,3-dibutyltriaz-1-en-1-yl]phenyl}butanoate can be compared with other esters and triazene-containing compounds:
Ethyl Acetate: A simpler ester with widespread use as a solvent.
Methyl Butyrate: Another ester known for its fruity odor and use in flavoring.
Triazene Derivatives: Compounds with similar triazene groups that may have different biological activities and applications.
Uniqueness
The uniqueness of this compound lies in its combination of an ester and a triazene group, providing a versatile structure for various chemical and biological applications.
特性
CAS番号 |
34153-46-3 |
|---|---|
分子式 |
C20H33N3O2 |
分子量 |
347.5 g/mol |
IUPAC名 |
ethyl 4-[4-[(dibutylamino)diazenyl]phenyl]butanoate |
InChI |
InChI=1S/C20H33N3O2/c1-4-7-16-23(17-8-5-2)22-21-19-14-12-18(13-15-19)10-9-11-20(24)25-6-3/h12-15H,4-11,16-17H2,1-3H3 |
InChIキー |
MVAZDJQMXCUBTQ-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)N=NC1=CC=C(C=C1)CCCC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


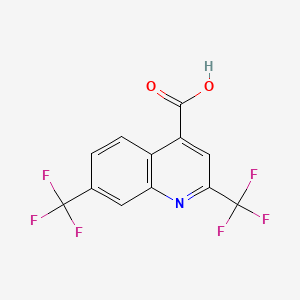

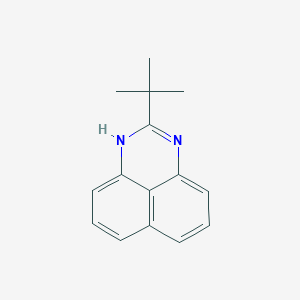

![7-Hydroxy-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14676557.png)
![Ethyl 3,3-dioxo-3lambda6-thia-6-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14676562.png)
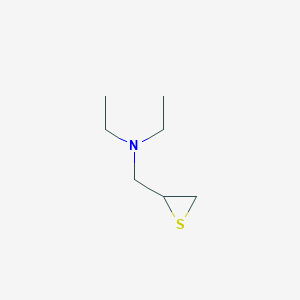
![2-{[(4-Methoxyphenyl)methyl]sulfanyl}ethan-1-ol](/img/structure/B14676576.png)
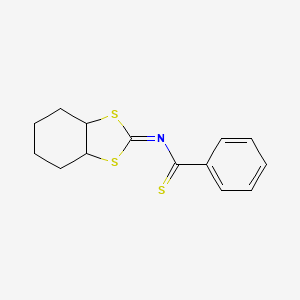
![13-Methylphenanthro[9,10,1-mna]acridine](/img/structure/B14676582.png)
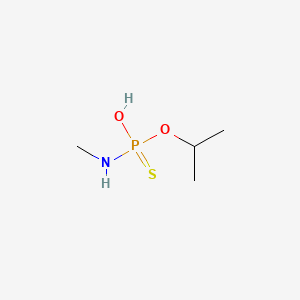

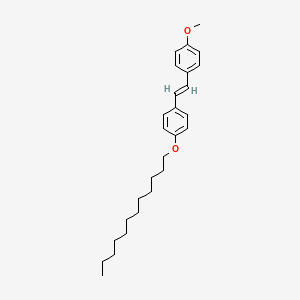
![Bis[4-(chloromethyl)phenyl]methanone](/img/structure/B14676602.png)
